What are the properties of Ethyl 3-(3-aminophenyl)propanoate?
What are the properties of Ethyl 3-(3-aminophenyl)propanoate?
An In-depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3-aminophenyl)propanoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Possessing both a nucleophilic aromatic amine and a reactive ester group, it serves as a valuable scaffold for the synthesis of a diverse array of more complex molecules, including pharmaceutical intermediates and novel polymers. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, reactivity profile, and potential applications, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₅NO₂ | Calculated |
| Molecular Weight | 193.24 g/mol | Calculated |
| CAS Number | 99255-43-3 (Hydrochloride Salt) | [1][2] |
| Appearance | White to yellow solid (Hydrochloride Salt) | [2] |
| Boiling Point | Estimated >250 °C | Based on analogs like Ethyl 3-phenylpropanoate (247-249 °C)[3] |
| Melting Point | Data not available for free base. | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water. | General property of similar organic esters. |
Spectroscopic Profile
While specific spectra for Ethyl 3-(3-aminophenyl)propanoate are not publicly cataloged, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the propylene chain, and the aromatic protons.
-
Ethyl group: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-).
-
Propylene chain: Two triplets at approximately 2.6 ppm (2H, -CH₂-Ar) and 2.9 ppm (2H, -CH₂-CO-).
-
Aromatic protons: A complex multiplet pattern in the range of 6.5-7.2 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Amine protons: A broad singlet around 3.6 ppm (-NH₂), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to each unique carbon environment.
-
Ethyl group: ~14 ppm (-CH₃) and ~60 ppm (-OCH₂-).
-
Propylene chain: ~31 ppm (-CH₂-Ar) and ~36 ppm (-CH₂-CO-).
-
Aromatic carbons: Four signals in the aromatic region (~113-147 ppm), with the carbon attached to the amino group being the most shielded.
-
Carbonyl carbon: A characteristic peak around 172 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for its functional groups.
-
N-H stretch: A pair of medium intensity bands around 3350-3450 cm⁻¹ for the primary amine.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1730 cm⁻¹.
-
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
-
C-O stretch (ester): Two bands around 1150-1250 cm⁻¹.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecule is expected to show a molecular ion peak at m/z = 193. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, M-45) and cleavage of the propylene chain.[4] The fragmentation of related phenylpropanoates can proceed through the formation of a benzopyrylium intermediate.[5][6]
Synthesis of Ethyl 3-(3-aminophenyl)propanoate
A highly efficient and concise synthesis has been reported, which avoids harsh conditions and provides the target compound in good yield.
Two-Step, One-Pot Synthetic Protocol
This procedure involves a tandem Knoevenagel condensation/alkylidene reduction followed by a reductive amination and simultaneous esterification.
Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic Acid
-
Reaction Setup: In a round-bottom flask, 3-nitrobenzaldehyde and Meldrum's acid are dissolved in triethylammonium formate (TEAF).
-
Reaction Conditions: The mixture is heated, leading to a Knoevenagel condensation followed by an in-situ reduction of the resulting double bond.
-
Workup: After the reaction is complete, the mixture is acidified and extracted to yield 3-(3-nitrophenyl)propanoic acid.
Step 2: Reduction and Esterification
-
Reaction Setup: The 3-(3-nitrophenyl)propanoic acid is dissolved in ethanol.
-
Reagent Addition: Stannous chloride (SnCl₂) is added to the solution.
-
Reaction Conditions: The mixture is refluxed. The stannous chloride serves a dual role: it reduces the nitro group to a primary amine and acts as a Lewis acid to catalyze the esterification of the carboxylic acid with the ethanol solvent.
-
Workup and Purification: The reaction mixture is basified to precipitate tin salts, which are then filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to afford Ethyl 3-(3-aminophenyl)propanoate.
Caption: Synthetic workflow for Ethyl 3-(3-aminophenyl)propanoate.
Reactivity and Chemical Transformations
The dual functionality of Ethyl 3-(3-aminophenyl)propanoate allows for a wide range of chemical modifications at either the amino or the ester group.
Reactions at the Amino Group
The aromatic amine is a versatile handle for introducing further complexity.
-
Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce new side chains or to protect the amine.
-
Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles (e.g., in Sandmeyer or Schiemann reactions).
Reactions at the Ester Group
The ethyl ester provides a site for modifications of the carboxylic acid functionality.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-aminophenyl)propanoic acid, under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Amidation: The ester can be directly converted to an amide by heating with an amine (aminolysis). This reaction is often slower than the hydrolysis-coupling sequence but can be effective for certain substrates.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(3-aminophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key reaction pathways for Ethyl 3-(3-aminophenyl)propanoate.
Applications in Drug Discovery and Development
While specific drugs directly synthesized from Ethyl 3-(3-aminophenyl)propanoate are not prominently featured in public literature, its structural motifs are present in numerous bioactive molecules. Its analogs, such as 3-amino-3-arylpropionic acids, are recognized as important pharmacophores.[7] For instance, related aminopropanoate structures serve as key intermediates in the synthesis of anticoagulants and other therapeutic agents.[8]
The strategic placement of the amino and propanoate groups on the phenyl ring makes it an ideal starting point for creating libraries of compounds for high-throughput screening. The ability to independently modify the two functional groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. For example, the amino group can be functionalized to interact with specific receptor pockets, while the ester can be converted to other functional groups to modulate physicochemical properties like solubility and cell permeability.
Safety and Handling
The hydrochloride salt of Ethyl 3-(3-aminophenyl)propanoate is classified as harmful if swallowed and causes skin and eye irritation.[1][2] It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
Conclusion
Ethyl 3-(3-aminophenyl)propanoate is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the presence of two distinct and reactive functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. For researchers in drug discovery, it offers a readily accessible scaffold for the generation of novel compounds with potential therapeutic applications. Further exploration of its utility in the synthesis of complex molecular architectures is warranted.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
PubMed. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(3'-methylphenyl)-2-phthalimidopropanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]
-
Veeprho. (n.d.). Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]
-
National Institutes of Health. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
ResearchGate. (2019). 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Retrieved from [Link]
Sources
- 1. 99255-43-3|Ethyl 3-(3-aminophenyl)propanoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. ETHYL 3-(3-AMINOPHENYL)PROPANOATE HCL | 99255-43-3 [sigmaaldrich.com]
- 3. Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
